2-(naphthalen-2-yloxy)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide
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Overview
Description
2-(Naphthalen-2-yloxy)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide is an organic compound that features a naphthalene moiety linked to an acetamide group through an ether bond, with a phenylpyrrolidine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-2-yloxy)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide typically involves the following steps:
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Formation of the Naphthalen-2-yloxy Intermediate
Starting Material: Naphthalene-2-ol.
Reagents: Alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., potassium carbonate).
Conditions: Reflux in an aprotic solvent like dimethylformamide (DMF).
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Formation of the Phenylpyrrolidine Intermediate
Starting Material: Pyrrolidine.
Reagents: Benzyl chloride.
Conditions: Reflux in ethanol.
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Coupling Reaction
Reagents: The naphthalen-2-yloxy intermediate and the phenylpyrrolidine intermediate.
Catalyst: Palladium on carbon (Pd/C).
Conditions: Hydrogenation under mild pressure.
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Acetylation
Reagents: Acetic anhydride.
Conditions: Room temperature in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Conditions: Acidic or basic medium.
Products: Oxidized derivatives of the naphthalene ring.
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Reduction
Reagents: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Conditions: Anhydrous conditions.
Products: Reduced forms of the acetamide group.
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Substitution
Reagents: Halogenating agents like thionyl chloride (SOCl₂).
Conditions: Reflux.
Products: Halogenated derivatives.
Common Reagents and Conditions
Oxidizing Agents: KMnO₄, CrO₃.
Reducing Agents: LiAlH₄, NaBH₄.
Substitution Reagents: SOCl₂, PCl₅.
Conditions: Vary depending on the desired reaction, typically involving controlled temperatures and inert atmospheres.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in transition metal-catalyzed reactions.
Organic Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Biochemical Probes: Investigates enzyme-substrate interactions.
Fluorescent Markers: Due to its aromatic structure, it can be used in fluorescence-based assays.
Medicine
Pharmacology: Potential therapeutic agent for targeting specific receptors or enzymes.
Drug Development: Scaffold for designing new drugs with improved efficacy and safety profiles.
Industry
Materials Science: Component in the development of novel polymers and materials with unique properties.
Agriculture: Potential use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-(naphthalen-2-yloxy)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthalene moiety may facilitate binding through π-π interactions, while the acetamide group can form hydrogen bonds with active site residues. The phenylpyrrolidine substituent may enhance lipophilicity, aiding in membrane permeability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-(Naphthalen-2-yloxy)acetamide: Lacks the phenylpyrrolidine substituent, resulting in different pharmacokinetic properties.
N-((1-Phenylpyrrolidin-2-yl)methyl)acetamide: Lacks the naphthalene moiety, affecting its binding affinity and specificity.
Uniqueness
2-(Naphthalen-2-yloxy)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide is unique due to its combined structural features, which confer specific chemical reactivity and biological activity. Its dual aromatic systems and flexible acetamide linkage make it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-naphthalen-2-yloxy-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2/c26-23(17-27-22-13-12-18-7-4-5-8-19(18)15-22)24-16-21-11-6-14-25(21)20-9-2-1-3-10-20/h1-5,7-10,12-13,15,21H,6,11,14,16-17H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRSJBMLSYQMNRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNC(=O)COC3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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